

computational comparison of dimesitylboron fluoride and $B(C_6F_5)_3$

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Compound of Interest

Compound Name: *Dimesitylboron fluoride*

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An Objective Comparison of **Dimesitylboron Fluoride** and Tris(pentafluorophenyl)borane as Lewis Acids

Introduction

In the realm of modern synthetic chemistry, boron-based Lewis acids are indispensable tools for catalysis, small molecule activation, and materials science. Among the most potent and widely utilized are tris(pentafluorophenyl)borane, $B(C_6F_5)_3$ (BCF), and **dimesitylboron fluoride**, $B(Mes)_2F$. Both molecules are characterized by a highly electrophilic boron center, yet their reactivity is modulated by distinct steric and electronic environments. This guide provides a detailed computational and experimental comparison of these two Lewis acids, offering researchers objective data to inform their selection for specific applications.

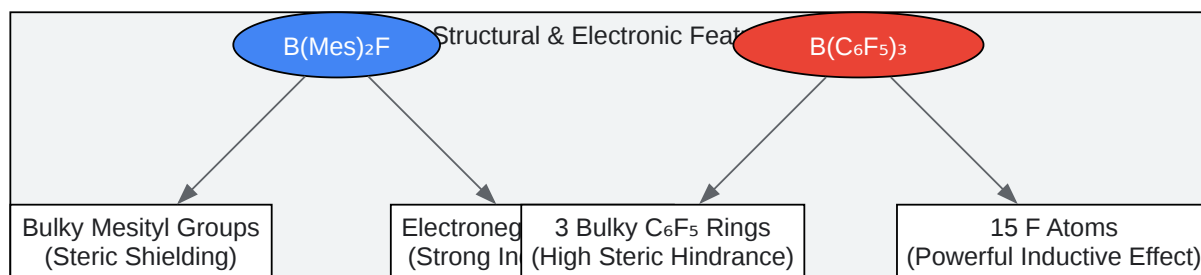
Structural and Electronic Properties: A Tale of Two Boranes

The Lewis acidity of these compounds is a direct consequence of the substituents on the boron atom. While both are sterically hindered, the nature of this bulk and the electronic effects they impart are fundamentally different.

- $B(C_6F_5)_3$: This borane features three pentafluorophenyl rings arranged in a trigonal planar geometry. The powerful electron-withdrawing inductive effect of the 15 fluorine atoms creates a highly electron-deficient boron center, making it an exceptionally strong Lewis acid.^[1] The

bulky C_6F_5 groups also provide significant steric shielding, which is a key factor in its ability to form frustrated Lewis pairs (FLPs).[1]

- $B(Mes)_2F$: This compound combines two bulky mesityl (2,4,6-trimethylphenyl) groups with a single, highly electronegative fluorine atom. The mesityl groups are among the bulkiest substituents used in borane chemistry, providing extreme steric hindrance. While the methyl groups on the mesityl rings are weakly electron-donating via induction, this is counteracted by the strong inductive pull of the fluorine atom directly bonded to the boron center. This unique combination of features makes $B(Mes)_2F$ a strong Lewis acid with a distinct reactivity profile, particularly in anion binding.



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Figure 1. Key structural and electronic feature comparison.

Quantitative Comparison of Lewis Acidity

The strength of a Lewis acid can be quantified using various computational and experimental scales. Computationally, the Fluoride Ion Affinity (FIA) is a measure of intrinsic or "global" Lewis acidity. Experimentally, the Gutmann-Beckett method provides an Acceptor Number (AN) that reflects the "effective" Lewis acidity in solution towards a specific probe.

Table 1: Computational Lewis Acidity Parameters

Parameter	Dimesitylboron Fluoride (B(Mes) ₂ F)	Tris(pentafluorophenyl)borane (B(C ₆ F ₅) ₃)
Fluoride Ion Affinity (FIA) (kJ/mol)	Value not readily available in cited literature. Expected to be high due to the B-F bond.	~450-480[1]
LUMO Energy	The dimesitylboryl group is a strong acceptor, leading to low LUMO energies.[2]	Exceptionally low-lying LUMO, contributing to its high reactivity.[3]

Table 2: Experimental Lewis Acidity and Application Data

Parameter	Dimesitylboron Fluoride (B(Mes) ₂ F)	Tris(pentafluorophenyl)borane (B(C ₆ F ₅) ₃)
Gutmann-Beckett Acceptor Number (AN)	Value not readily available in cited literature.	82 (in CD ₂ Cl ₂)[1]
Application Highlight	Fluoride ion sensing, anion binding.[2]	Frustrated Lewis Pairs, polymerization co-catalyst.[4][5]

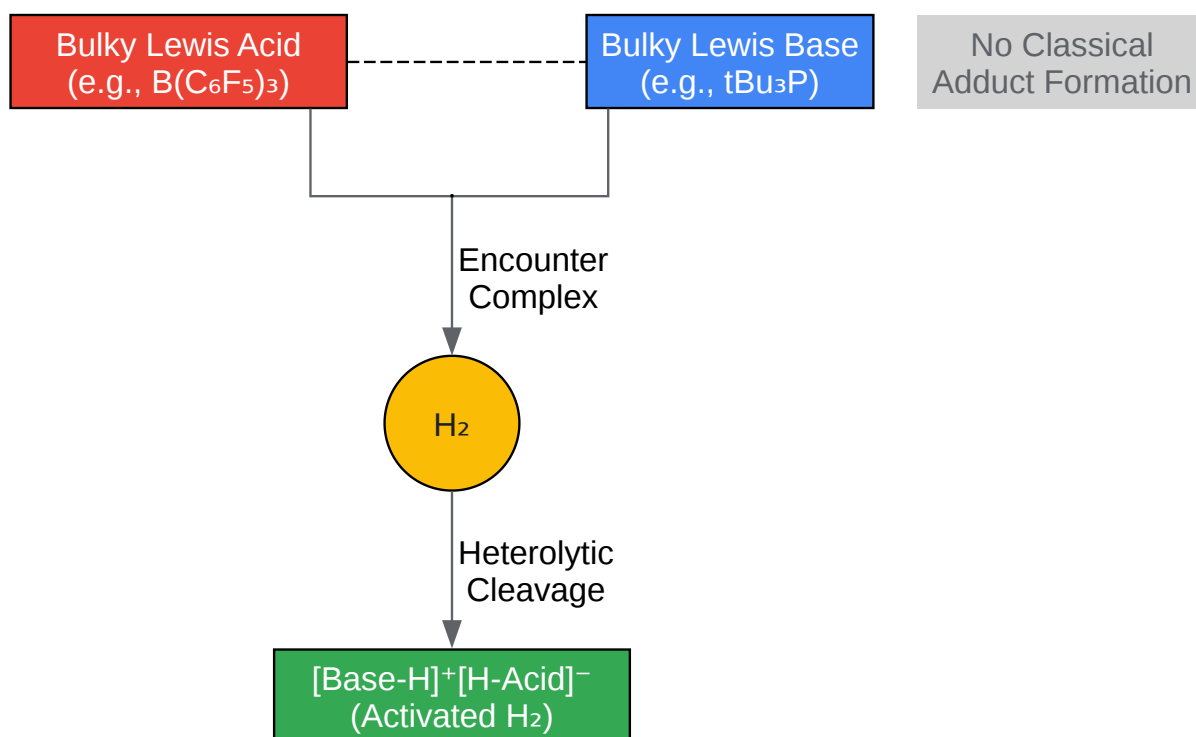
Discussion of Lewis Acidity Data: B(C₆F₅)₃ is confirmed as one of the strongest neutral Lewis acids, with a very high calculated FIA.[1] Its experimental Gutmann-Beckett AN value of 82 is considered a significant underestimation of its intrinsic acidity; the steric bulk of the C₆F₅ groups hinders optimal interaction with the bulky triethylphosphine oxide (Et₃PO) probe used in the method.[1]

While precise, directly comparable FIA and AN values for B(Mes)₂F are not available in the cited literature, its chemical behavior provides strong evidence of its Lewis acidic character. Its widespread use as a fluorescent turn-off sensor for fluoride ions demonstrates a high affinity for this hard anion.[2] The Lewis acidity of B(Mes)₂F is driven by the potent inductive effect of the fluorine atom, though it is moderated by the electron-donating tendency of the mesityl groups. In contrast, the acidity of B(C₆F₅)₃ is amplified by the cumulative effect of three strongly withdrawing aryl groups.

Performance in Catalysis and Molecular Recognition

The unique steric and electronic profiles of $B(\text{Mes})_2\text{F}$ and $B(\text{C}_6\text{F}_5)_3$ dictate their utility in different chemical contexts.

Frustrated Lewis Pair (FLP) Chemistry: Both boranes are sufficiently bulky to form FLPs with sterically demanding Lewis bases, preventing the formation of a classical dative bond. $B(\text{C}_6\text{F}_5)_3$ is a canonical example of a Lewis acid used in FLPs for the activation of small molecules like H_2 , olefins, and CO_2 .^[5] The combination of extreme Lewis acidity and steric bulk makes it highly effective in these transformations. $B(\text{Mes})_2\text{F}$, with its exceptionally bulky mesityl groups, is also a viable component for FLP chemistry.



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Figure 2. General mechanism of H_2 activation by an FLP.

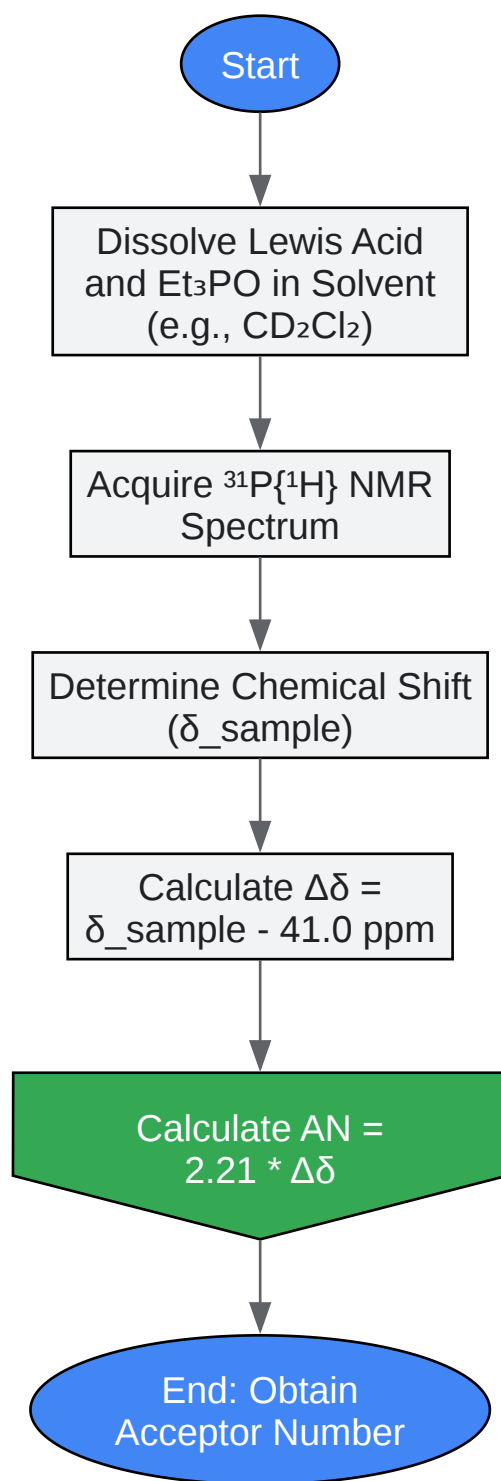
Experimental and Computational Protocols

Gutmann-Beckett Method

This widely used experimental technique assesses the Lewis acidity of a substance in solution by measuring the change in the ^{31}P NMR chemical shift of a probe molecule, triethylphosphine oxide (Et_3PO).^{[6][7]}

Protocol:

- A solution of the Lewis acid is prepared in a weakly coordinating, deuterated solvent (e.g., CD_2Cl_2 or C_6D_6).
- An equimolar amount of Et_3PO is added to the solution.
- The $^{31}\text{P}\{^1\text{H}\}$ NMR spectrum is recorded.
- The chemical shift of the complexed Et_3PO (δ_{sample}) is compared to that of free Et_3PO in a non-coordinating solvent like hexane ($\delta_{\text{ref}} = 41.0$ ppm).^[6]
- The Acceptor Number (AN) is calculated using the formula: $\text{AN} = 2.21 \times (\delta_{\text{sample}} - 41.0)$.
^[6] A higher AN value indicates greater effective Lewis acidity.



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References

- 1. benchchem.com [benchchem.com]
- 2. (Dimesityl)boron Benzodithiophenes: Synthesis, Electrochemical, Photophysical and Theoretical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 4. Formation of Strong Boron Lewis Acid Sites on Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From unsuccessful H₂-activation with FLPs containing B(Ohfip)₃ to a systematic evaluation of the Lewis acidity of 33 Lewis acids based on fluoride, chloride, hydride and methyl ion affinities - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 7. magritek.com [magritek.com]
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